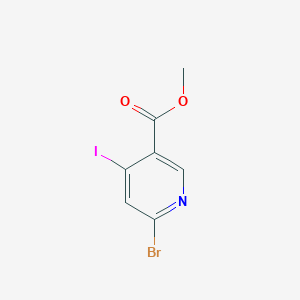
Methyl 6-bromo-4-iodonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-4-iodonicotinate is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of both bromine and iodine atoms attached to a nicotinic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-iodonicotinate typically involves halogenation reactions. One common method is the bromination of methyl 4-iodonicotinate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
Methyl 6-bromo-4-iodonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
Methyl 6-bromo-4-iodonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 6-bromo-4-iodonicotinate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
Methyl 6-bromo-2-(difluoromethoxy)-4-iodonicotinate: Similar in structure but with additional fluorine atoms.
Methyl 6-iodonicotinate: Lacks the bromine atom, making it less reactive in certain types of reactions.
Uniqueness
Methyl 6-bromo-4-iodonicotinate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated nicotinates. This dual halogenation allows for a wider range of chemical transformations and applications .
特性
分子式 |
C7H5BrINO2 |
|---|---|
分子量 |
341.93 g/mol |
IUPAC名 |
methyl 6-bromo-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 |
InChIキー |
BQHXOEMDFKBJMI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(C=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















